molecular formula C15H16N2O4S B6661386 1-Quinolin-6-ylsulfonylpiperidine-4-carboxylic acid

1-Quinolin-6-ylsulfonylpiperidine-4-carboxylic acid

Cat. No.: B6661386
M. Wt: 320.4 g/mol
InChI Key: ZGDBHTMVAVQQFF-UHFFFAOYSA-N
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Description

1-Quinolin-6-ylsulfonylpiperidine-4-carboxylic acid is a complex organic compound that features a quinoline ring system fused with a piperidine ring, and a sulfonyl group attached to the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Quinolin-6-ylsulfonylpiperidine-4-carboxylic acid typically involves multi-step organic synthesis. One common method includes the sulfonylation of quinoline derivatives followed by the introduction of the piperidine ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Quinolin-6-ylsulfonylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and various acids or bases can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced quinoline derivatives.

Scientific Research Applications

1-Quinolin-6-ylsulfonylpiperidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating diseases such as cancer, bacterial infections, and neurological disorders.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 1-Quinolin-6-ylsulfonylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity or altering their function. The quinoline ring system can intercalate with DNA, affecting its replication and transcription processes.

Comparison with Similar Compounds

    Quinoline: A simpler structure without the piperidine and sulfonyl groups, used in various medicinal and industrial applications.

    Piperidine: A basic nitrogen-containing ring structure, commonly used in the synthesis of pharmaceuticals.

    Sulfonyl Derivatives: Compounds containing the sulfonyl group, known for their strong electron-withdrawing properties and use in drug design.

Uniqueness: 1-Quinolin-6-ylsulfonylpiperidine-4-carboxylic acid is unique due to its combination of the quinoline, piperidine, and sulfonyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-quinolin-6-ylsulfonylpiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c18-15(19)11-5-8-17(9-6-11)22(20,21)13-3-4-14-12(10-13)2-1-7-16-14/h1-4,7,10-11H,5-6,8-9H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDBHTMVAVQQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC3=C(C=C2)N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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